molecular formula C13H15ClO4 B7994847 O1-[2-(3-Chloro-6-methylphenyl)ethyl] O2-ethyl oxalate

O1-[2-(3-Chloro-6-methylphenyl)ethyl] O2-ethyl oxalate

Cat. No.: B7994847
M. Wt: 270.71 g/mol
InChI Key: CCTAGRIWUZCTHV-UHFFFAOYSA-N
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Description

O1-[2-(3-Chloro-6-methylphenyl)ethyl] O2-ethyl oxalate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a chloro-substituted phenyl group, an ethyl chain, and an oxalate ester functional group. Its molecular formula is C13H15ClO4, and it has a molecular weight of approximately 270.71 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-[2-(3-Chloro-6-methylphenyl)ethyl] O2-ethyl oxalate typically involves the esterification of oxalic acid with the corresponding alcohol derivative. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, industrial production may incorporate advanced purification techniques, such as chromatography, to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

O1-[2-(3-Chloro-6-methylphenyl)ethyl] O2-ethyl oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxalate ester into alcohols or aldehydes.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

O1-[2-(3-Chloro-6-methylphenyl)ethyl] O2-ethyl oxalate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-[2-(3-Chloro-6-methylphenyl)ethyl] O2-ethyl oxalate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The oxalate ester group can undergo hydrolysis, releasing active intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • O1-[2-(3-Chloro-6-methoxyphenyl)ethyl] O2-ethyl oxalate
  • O1-[2-(3-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate

Uniqueness

O1-[2-(3-Chloro-6-methylphenyl)ethyl] O2-ethyl oxalate is unique due to its specific substitution pattern on the phenyl ring and the presence of an oxalate ester group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-O-[2-(5-chloro-2-methylphenyl)ethyl] 1-O-ethyl oxalate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO4/c1-3-17-12(15)13(16)18-7-6-10-8-11(14)5-4-9(10)2/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTAGRIWUZCTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=C(C=CC(=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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